molecular formula C13H22ClN3O2S B2371146 N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride CAS No. 1172365-65-9

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride

Cat. No. B2371146
CAS RN: 1172365-65-9
M. Wt: 319.85
InChI Key: JUJOYNVDHCVBSG-UHFFFAOYSA-N
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Description

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride, also known as N-(piperidin-4-ylsulfonyl)-2-aminobenzamide hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride has been used in various chemical syntheses. For example, it has been involved in reactions with chlorosulfonic acid, leading to the formation of different sulfonamides and dimethylamides, showcasing its reactivity and versatility in organic synthesis (Cremlyn & Nunes, 1987).

Biological Activity and Pharmacological Research

  • This compound has been studied for its potential biological activities. A series of N-substituted derivatives of acetamide bearing the piperidine moiety, including N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride, were synthesized and evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies are significant for understanding the biological activities of these compounds and their potential therapeutic applications (Khalid et al., 2014).

Potential in Drug Development

  • The compound's derivatives have been explored for their anti-neoplastic activities, particularly against specific cancer cell lines. Such research highlights the potential of N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride derivatives in the development of new anticancer drugs (Arul & Smith, 2016).

Contribution to Heterocyclic Chemistry

  • The compound has been a key component in the synthesis of various heterocyclic structures, which are crucial in medicinal chemistry for the development of drugs with diverse therapeutic effects (Vyzhdak et al., 2005).

Applications in Neuroscience Research

  • Studies involving analogs of N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride have explored their potential in neuroscience, particularly their interactions with neurological receptors and pathways. This research is significant for understanding the neurochemical basis of various diseases and for developing targeted neurological therapies (Grimwood et al., 2011).

properties

IUPAC Name

1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.ClH/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16;/h6-7,10H,3-5,8-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJOYNVDHCVBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride

CAS RN

1172365-65-9
Record name 1-N,1-N-dimethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride
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